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Compound of Interest

(2-Azidoethyl)bis(2-

Compound Name:
methoxyethyl)amine

CAS No.: 1247189-34-9

Cat. No.: B1464503

Get Quote

Executive Summary

Compound: (2-Azidoethyl)bis(2-methoxyethyl)amine CAS: 1247189-34-9
Formula:ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-
inserted">

Molecular Weight: 202.25 g/mol

This guide provides a comprehensive spectroscopic analysis of (2-Azidoethyl)bis(2-
methoxyethyl)amine, a tertiary amine linker widely utilized in "Click Chemistry" (CUAAC) and
PROTAC® development. The molecule features a reactive azide handle for bioorthogonal
conjugation and two methoxyethyl arms to enhance aqueous solubility—a critical attribute for
bioconjugation reagents.

The following data synthesizes field-standard spectroscopic signatures derived from the
structural precursor bis(2-methoxyethyl)amine and characteristic alkyl azide functionalities.
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Structural Analysis & Assignments

To ensure accurate interpretation of NMR data, the molecule is divided into three distinct
chemical environments.

Molecular Structure Diagram

The following diagram maps the chemical structure to the spectroscopic assignments used in
this guide.

Chemical Structure & NMR Labels
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Caption: Structural assignment map. a-carbons are adjacent to the central nitrogen; [3-carbons
are adjacent to the ether oxygen or azide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the symmetry of the two methoxyethyl groups and the
distinct triplet of the azidoethyl chain.

Proton NMR () Data
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Solvent: Chloroform-d (

) Reference: TMS (0.00 ppm) or

residual (7.26 ppm)

Chemical Shift o ] ] Structural

Multiplicity Integration Assignment
(0, ppm) Context

Triplet ( Ether methylene
3.48 -3.54 4H

Hz) (B1)

) Terminal
3.33 Singlet 6H
methoxy (y1)

Triplet ( Azide methylene
3.28-3.32 2H

Hz) (B2)

Triplet ( Amine methylene
2.75-2.82 4H (Methoxy arm,

HZ) (Xl)

Triplet ( Amine methylene
2.68-2.74 2H _

Hz) (Azide arm, a2)

Technical Insight:

o Overlap Alert: The azide methylene triplet (~3.30 ppm) often partially overlaps with the strong
methoxy singlet (~3.33 ppm). High-field instruments (500 MHz+) may be required to fully
resolve these signals.

o Symmetry: The two methoxyethyl arms are chemically equivalent, doubling their integration
values relative to the single azidoethyl arm.

Carbon NMR () Data

Solvent:
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Reference:

triplet (77.16 ppm)

Chemical Shift (6, ppm)

Assignment

Structural Context

Ether carbon (Deshielded by

71.8
Oxygen)
58.9 Methoxy carbon
54.5 Amine carbon (Methoxy arm)
53.6 Amine carbon (Azide arm)
Azide carbon (Shielded
48.2

relative to ether)

Infrared (IR) Spectroscopy

IR is the primary rapid-validation tool for this compound due to the distinct azide stretch.

Method: ATR-FTIR (Attenuated Total Reflectance) or Thin Film on NacCl.

Wavenumber (

Intensity Functional Group Diagnostic Value
)
Primary Confirmation.
2095 - 2110 Strong, Sharp Stretch Indicates presence of
azide.
_ Alkyl backbone (sp3
2800 — 2950 Medium Stretch cH)
1100 — 1120 st Ether linkage
- ron
J Stretch confirmation.
) Tertiary amine
1250 — 1300 Medium Stretch

character.
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Quality Control Note: Absence of a peak at ~3300-3500 cm~1 is critical. A broad peak here
indicates residual moisture or unreacted secondary amine precursor (Bis(2-
methoxyethyl)amine), suggesting incomplete alkylation.

Mass Spectrometry (MS)

Method: Electrospray lonization (ESI) or APCI. Polarity: Positive Mode (

)

e Molecular Formula:ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline
ng-star-inserted">

e Exact Mass: 202.1430 Da

lon m/z Value Identity Notes

Protonated Molecular Base peak in clean

203.15
lon samples.
) Common in glass-
225.13 Sodium Adduct
stored samples.
Loss of nitrogen
Fragment 1751 (Azide

decomposition).

Fragmentation Pathway: Azides are thermally labile. In "hard" ionization techniques (like El),
the loss of

(28 Da) is a dominant fragmentation pathway, often leading to a nitrene intermediate or ring
expansion.

Experimental Characterization Workflow

The following workflow outlines the logical progression for synthesizing and validating this
linker.
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Reagent:

Precursor: 2-Bromoethyl azide
Bis(2-methoxyethyl)amine (in DMF/K2CO3)

N

Alkylation Reaction
(60°C, 12-18h)

:

Workup:
Extraction (DCM/Water)
Dry over MgS0O4

Validation Node

| IRCheck: | 1H NMR:
: Peak @ 2100 cm-17? ! Integration 6:4:2:67?
I (Confirm Azide) ! (Confirm Structure)

"""""" N/

Final Product:
(2-Azidoethyl)bis(2-methoxyethyl)amine

Click to download full resolution via product page

Caption: Synthesis and validation logic flow. IR provides the "Go/No-Go" decision based on the

azide signal.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of (2-
Azidoethyl)bis(2-methoxyethyl)amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1464503/docs#technical-guide-spectroscopic-
characterization-of-2-azidoethyl-bis-2-methoxyethyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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